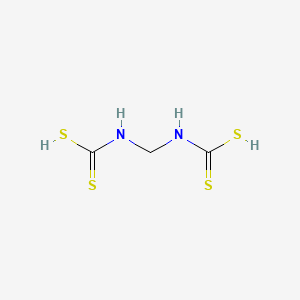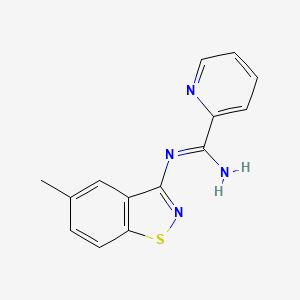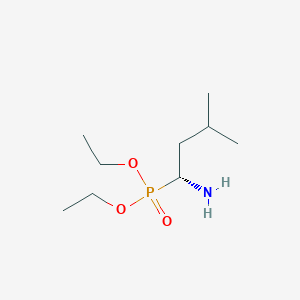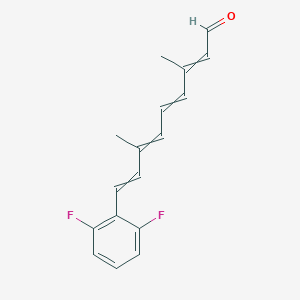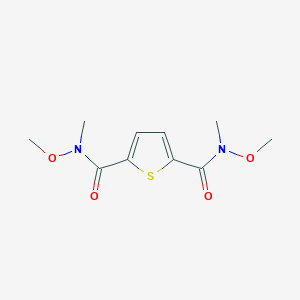
N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide is a synthetic organic compound characterized by the presence of methoxy and methyl groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with dimethylamine and methanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide compound. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiophene derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.
Scientific Research Applications
N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N2,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~5~-Dihydroxythiophene-2,5-dicarboxamide
- N~2~,N~5~-Bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide
- N~2~,N~5~-Bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide
Uniqueness
N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
821797-87-9 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-N,5-N-dimethoxy-2-N,5-N-dimethylthiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C10H14N2O4S/c1-11(15-3)9(13)7-5-6-8(17-7)10(14)12(2)16-4/h5-6H,1-4H3 |
InChI Key |
PYISOXHQYNOCLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)C(=O)N(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



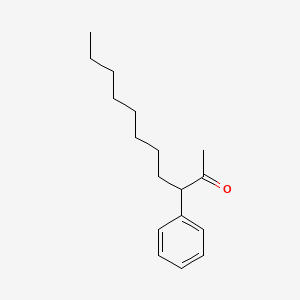
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)
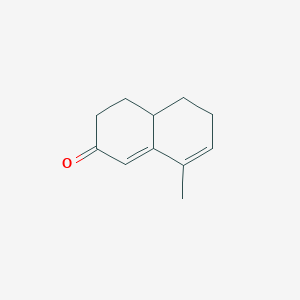
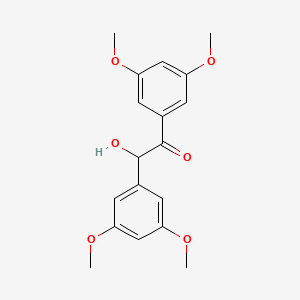
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
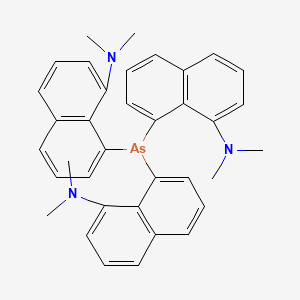
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
